molecular formula C9H16Cl2N2 B3095906 N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride CAS No. 1269199-29-2

N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride

Cat. No.: B3095906
CAS No.: 1269199-29-2
M. Wt: 223.14
InChI Key: FQBHNXPSUBEERO-UHFFFAOYSA-N
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Description

N¹,N¹,4-Trimethyl-1,2-benzenediamine dihydrochloride is a methylated derivative of 1,2-benzenediamine (ortho-phenylenediamine) with two methyl groups on the N¹ nitrogen and one methyl group at the 4-position of the benzene ring. It exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous systems.

Properties

IUPAC Name

1-N,1-N,4-trimethylbenzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7-4-5-9(11(2)3)8(10)6-7;;/h4-6H,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBHNXPSUBEERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride typically involves the methylation of 1,2-benzenediamine. The reaction is carried out in the presence of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of catalysts or specific reaction conditions to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Organic Synthesis

N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride is widely used as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules. It is particularly useful in the production of dyes and pigments.

Analytical Chemistry

This compound serves as an important analytical reagent in various chemical assays. It is utilized in spectrophotometric methods to quantify the presence of specific compounds based on colorimetric changes during reactions.

ApplicationMethodExample
SpectrophotometryColorimetric assaysDetermination of metal ions in solution
ChromatographyMobile phase additiveEnhancing separation efficiency

Biochemical Studies

In biochemical research, this compound is employed to study enzyme kinetics and mechanisms. Its role as a substrate or inhibitor can provide insights into enzyme functionality and metabolic pathways.

Case Study 1: Dye Synthesis

A study demonstrated the use of this compound in synthesizing azo dyes. The compound acted as a coupling agent in the diazotization process, leading to the formation of vibrant colorants used in textiles.

Case Study 2: Environmental Monitoring

Research has shown that this compound can be utilized in environmental chemistry for monitoring pollutants. It was involved in developing a method for detecting trace amounts of heavy metals in water samples, showcasing its utility in environmental protection.

Mechanism of Action

The mechanism of action of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-Methyl-1,2-Benzenediamine Dihydrochloride (CAS 25148-68-9)

  • Structure : Contains a single methyl group on the N¹ nitrogen of 1,2-benzenediamine.
  • Key Differences :
    • Substitution : Lacks the 4-methyl group and the second N¹ methyl group present in the target compound.
    • Reactivity : Fewer electron-donating methyl groups may reduce steric hindrance and alter reaction kinetics compared to the trimethyl derivative.
    • Applications : Used in biochemical research and as a precursor for heterocyclic compound synthesis .
  • Molecular Weight : 195.09 g/mol (vs. higher molecular weight for the trimethyl analog due to additional methyl groups) .

N¹,N²-Dimethylbenzene-1,2-diamine (CAS 25148-68-9)

  • Key Differences :
    • Symmetry : Symmetrical dimethylation may influence crystal packing and solubility compared to the asymmetrically substituted trimethyl compound.
    • Electronic Effects : Enhanced electron-donating capacity could accelerate oxidative condensation reactions, similar to findings in for methyl-substituted diamines .

4-Chloro-3-Methyl-1,2-Benzenediamine Hydrochloride

  • Structure : Features a chlorine atom at the 4-position and a methyl group at the 3-position.
  • Applications: Likely used in specialized syntheses where halogenated intermediates are required .

N,N,N',N'-Tetramethyl-p-Phenylenediamine Dihydrochloride (Wurster’s Reagent, CAS 637-01-4)

  • Structure : Para-substituted tetramethyl derivative with four methyl groups on the nitrogens.
  • Key Differences :
    • Substitution Pattern : Para vs. ortho substitution alters electronic distribution and redox properties.
    • Applications : Widely used as a redox indicator in biochemical assays (e.g., cytochrome c reductase studies) .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Substitution Pattern Reactivity Notes
N¹,N¹,4-Trimethyl-1,2-benzenediamine dihydrochloride ~235 (estimated) N¹,N¹,4-trimethyl Enhanced electron-donating effects; potential for accelerated oxidative reactions
N-Methyl-1,2-benzenediamine dihydrochloride 195.09 N¹-methyl Lower steric hindrance; common in imidazole synthesis
N¹,N²-Dimethylbenzene-1,2-diamine 136.19 N¹,N²-dimethyl Symmetrical structure may improve crystallinity
4-Chloro-3-methyl-1,2-benzenediamine hydrochloride ~206 (estimated) 3-methyl, 4-chloro Electron-withdrawing Cl reduces reactivity

Biological Activity

N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride, commonly referred to as a trimethylated diamine, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₄Cl₂N₂ and is characterized by a benzene ring substituted with two amine groups and three methyl groups. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antibacterial Properties : Studies have shown that this compound possesses significant antibacterial activity against various strains of bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Antifungal Effects : In addition to antibacterial properties, it has demonstrated antifungal activity, suggesting potential use in treating fungal infections.
  • Cellular Interactions : The compound's ability to interact with biological membranes indicates it may influence cellular processes such as signaling and permeability, which are critical in drug development.

The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

  • Membrane Disruption : The trimethylation may enhance its ability to integrate into lipid bilayers, leading to membrane destabilization.
  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
N,N-DimethylanilineTwo methyl groups on nitrogenUsed as a dye precursor
4-Methylbenzene-1,2-diamineSimilar amine structure without trimethylationLess soluble than N~1~,N~1~,4-trimethyl...
3,4-DiaminotolueneContains two amines but different positioningExhibits distinct biological activities
2,6-DiaminopyridinePyridine ring instead of benzeneShows different reactivity patterns

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as an antimicrobial agent .
  • Antifungal Activity : Another research effort evaluated the antifungal properties against common pathogens like Candida albicans. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
  • Cell Membrane Interaction Studies : Experiments using fluorescence microscopy revealed that the compound could alter membrane integrity in bacterial cells, leading to increased permeability and cell death .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of N¹,N¹,4-trimethyl-1,2-benzenediamine dihydrochloride in synthetic batches?

  • Methodological Answer :

  • HPLC-UV/Vis : Use reversed-phase chromatography (C18 column) with a mobile phase of acetonitrile:water (70:30, v/v) and UV detection at 254 nm. Calibrate against a certified reference standard .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~209.12 g/mol for C₈H₁₄Cl₂N₂) .
  • ¹H/¹³C NMR : Compare spectra to PubChem data (e.g., δ ~2.8 ppm for N-methyl protons; δ ~6.5–7.5 ppm for aromatic protons) .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl deviations <0.3% from theoretical values .

Q. How can researchers optimize the synthesis of N¹,N¹,4-trimethyl-1,2-benzenediamine dihydrochloride to minimize side products?

  • Methodological Answer :

  • Reaction Conditions : Use controlled methylation of 1,2-benzenediamine with methyl iodide in anhydrous THF under argon. Maintain pH 8–9 with K₂CO₃ to prevent over-alkylation .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Workup : Precipitate the dihydrochloride salt by adding concentrated HCl to the reaction mixture, followed by recrystallization in ethanol:water (1:1) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data (e.g., NMR splitting patterns) for N¹,N¹,4-trimethyl-1,2-benzenediamine dihydrochloride derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign coupling constants and differentiate between regioisomers (e.g., para vs. ortho methylation) .
  • X-ray Crystallography : Resolve ambiguous proton environments by determining crystal structures of derivatives .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

Q. How does N¹,N¹,4-trimethyl-1,2-benzenediamine dihydrochloride interact with biological systems in microbial inhibition assays?

  • Methodological Answer :

  • Agar Diffusion Assay : Prepare serial dilutions (0.1–10 mM) in Mueller-Hinton agar. Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Measure zones of inhibition after 24-hour incubation .
  • Mechanistic Studies : Use fluorescence probes (e.g., propidium iodide) to assess membrane disruption. Compare with control compounds like benzalkonium chloride .

Handling and Safety Considerations

  • Storage : Store in amber vials at 2–8°C under desiccation to prevent hydrolysis .
  • Waste Disposal : Neutralize with 1M NaOH before incineration to avoid releasing toxic HCl fumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride

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